Methyl 2-(5-bromo-2-iodophenyl)acetate
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Overview
Description
Methyl 2-(5-bromo-2-iodophenyl)acetate is an organic compound with the molecular formula C9H8O2BrI and a molecular weight of 354.97 g/mol . It is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(5-bromo-2-iodophenyl)acetate can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination and iodination of precursor compounds, followed by esterification to form the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-iodophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl acetates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Methyl 2-(5-bromo-2-iodophenyl)acetate has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-2-iodophenyl)acetate involves its reactivity towards various chemical reagents. The presence of bromine and iodine atoms makes it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-bromo-5-iodophenyl)acetate: This compound has a similar structure but with different positions of the bromine and iodine atoms.
Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate: Another related compound with a pyridyl ring instead of a phenyl ring.
Uniqueness
Methyl 2-(5-bromo-2-iodophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing a wide range of organic compounds .
Properties
IUPAC Name |
methyl 2-(5-bromo-2-iodophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJLRIOTNNNANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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